N-(3,4-DIMETHYLPHENYL)-2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE
Description
N-(3,4-Dimethylphenyl)-2-({9-Methyl-2-Phenyl-5H-Chromeno[2,3-d]Pyrimidin-4-yl}Sulfanyl)Acetamide is a synthetic small molecule characterized by a chromeno[2,3-d]pyrimidine core. This core is substituted with a methyl group at position 9 and a phenyl group at position 2. A sulfanyl (-S-) bridge connects the chromenopyrimidine moiety to an acetamide group, which is further linked to a 3,4-dimethylphenyl substituent.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O2S/c1-17-12-13-22(14-19(17)3)29-24(32)16-34-28-23-15-21-11-7-8-18(2)25(21)33-27(23)30-26(31-28)20-9-5-4-6-10-20/h4-14H,15-16H2,1-3H3,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJHJCYNNIMMCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC(=C(C=C4)C)C)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHYLPHENYL)-2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the chromeno[2,3-d]pyrimidine core, followed by the introduction of the thioacetamide group and the dimethylphenyl substituent. Common reagents used in these reactions include aromatic aldehydes, thiourea, and various catalysts under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction conditions would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHYLPHENYL)-2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-DIMETHYLPHENYL)-2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions could make it a candidate for drug design and development.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator, which could be useful in the treatment of various diseases.
Industry
In industrial applications, this compound could be used in the development of new materials or as a specialty chemical in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHYLPHENYL)-2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It could modulate the activity of receptors by acting as an agonist or antagonist.
Signal Transduction Pathways: The compound may influence various signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Chromenopyrimidine Derivatives
A closely related compound, 2-[[9-Methyl-2-(4-Methylphenyl)-5H-Chromeno[2,3-d]Pyrimidin-4-yl]Sulfanyl]-N-(3-Methylphenyl)Acetamide (ECHEMI ID: 866726-68-3), shares the chromenopyrimidine core but differs in substituent positions. The target compound features a 3,4-dimethylphenyl acetamide group, whereas this analog has a 3-methylphenyl acetamide and a 4-methylphenyl group on the chromenopyrimidine.
Stereochemical and Functional Group Variations
Compounds m, n, and o from Pharmacopeial Forum (PF 43(1)) exhibit tetrahydropyrimidin-1(2H)-yl cores instead of chromenopyrimidine. For example:
- m: (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)Acetamido]-...
- n: (S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)Acetamido]-... These compounds highlight the role of stereochemistry (R/S configurations) and phenoxy acetamide linkages in modulating biological activity. The 2,6-dimethylphenoxy group in m/n/o may enhance metabolic stability compared to the sulfanyl bridge in the target compound, which could be more prone to oxidation .
Sulfamoyl and Isoindoline Derivatives
Compounds CF5 , CF6 , and CF7 (Journal of Engineering and Applied Sciences, 2019) feature sulfamoyl and isoindoline-2-yl groups. For instance:
- CF5 : Sodium acetyl(4-(2-(1,3-dioxoisoindoline-2-yl)-4-methylpentanamido)phenyl)sulfaonyl)amide
- CF6: 2-(1,3-dioxoisoindoline-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide These compounds prioritize sulfonyl (-SO₂-) linkages over sulfanyl (-S-) bridges, which may improve oxidative stability but reduce electrophilicity. The isoindoline moiety in CF5–CF7 introduces planar aromaticity, contrasting with the non-planar chromenopyrimidine core of the target compound .
Nitrophenyl and Maleimide Analogs
N-(4-Dimethylamino-3,5-Dinitrophenyl)Acetonitrile () shares an acetamide-like backbone but incorporates 3,5-dinitrophenyl and dimethylamino groups. The electron-withdrawing nitro groups reduce electron density at the aromatic ring, enhancing reactivity in electrophilic substitutions—a property absent in the target compound’s electron-rich chromenopyrimidine system. Such differences make the nitrophenyl analog more suitable for materials science (e.g., dyes) than biological targeting .
Pharmacological Activity
The chromenopyrimidine core in the target compound is associated with kinase inhibition, while analogs like m/n/o (tetrahydropyrimidin derivatives) may target proteases or GPCRs due to their stereochemical complexity. The sulfamoyl compounds (CF5–CF7) are hypothesized to exhibit antibacterial activity, as sulfonamide groups are common in antibiotics .
Physicochemical Properties
The higher logP of the target compound suggests better membrane permeability but poorer solubility than CF5, which benefits from a polar sulfonyl group.
Biological Activity
N-(3,4-Dimethylphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structural features:
- Molecular Formula : C27H29N5OS
- CAS Number : 866871-12-4
- Structural Components :
- A dimethylphenyl moiety
- A chromeno-pyrimidine core
- A sulfanyl group
These structural elements contribute to its reactivity and biological activity, making it a subject of interest in various fields including medicinal chemistry and biology.
This compound exhibits several mechanisms of action that underline its therapeutic potential:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promising results as a DPP-4 inhibitor, which is relevant for diabetes management. In studies, it demonstrated over 80% inhibition of DPP-4 activity at a dosage of 3 mg/kg within 24 hours .
- Anticancer Activity : Research indicates that compounds with similar structures have exhibited significant cytotoxic effects against various cancer cell lines. For example, derivatives of chromeno-pyrimidine have shown IC50 values as low as 0.3 μM against acute lymphoblastic leukemia cells, suggesting that this compound may have similar therapeutic effects .
Therapeutic Applications
The compound's biological activities suggest several therapeutic applications:
- Antidiabetic Agents : Its role as a DPP-4 inhibitor positions it as a candidate for the development of new antidiabetic medications.
- Anticancer Drugs : Given its cytotoxic properties against cancer cell lines, further exploration could lead to its use in cancer therapy.
- Anti-inflammatory Agents : Similar compounds have been studied for their anti-inflammatory properties, which may extend to this compound as well.
Case Study 1: DPP-4 Inhibition
A study focused on the rational design of chromenone derivatives highlighted the efficacy of related compounds in inhibiting DPP-4. The findings indicated a significant improvement in glucose tolerance comparable to existing treatments like omarigliptin .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that related compounds exhibited potent cytotoxicity against multiple cancer cell lines. For instance, one derivative showed an IC50 value of 0.3 μM against ALL cells, indicating strong potential for further development into anticancer therapies .
Table 1: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
